

Solubility profile of Rutinose heptaacetate in different solvents

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Compound of Interest

Compound Name: Rutinose heptaacetate

Cat. No.: B15597900

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An In-Depth Technical Guide to the Solubility Profile of **Rutinose Heptaacetate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutinose heptaacetate is a fully acetylated derivative of rutinose, a disaccharide composed of rhamnose and glucose. As a glycoside derivative, it holds significant interest in pharmaceutical and biochemical research. Its acetylated structure is believed to enhance the solubility and bioavailability of active pharmaceutical ingredients, making it a valuable component in drug formulation.[1] Furthermore, **rutinose heptaacetate** is explored for its potential antioxidant and anti-inflammatory effects, positioning it as a promising ingredient in the development of nutraceuticals and functional foods.[1] This technical guide provides a comprehensive overview of the current knowledge on the solubility profile of **rutinose heptaacetate**, including its physicochemical properties and a detailed experimental protocol for solubility determination.

Physicochemical Properties of Rutinose Heptaacetate

A summary of the key physicochemical properties of **rutinose heptaacetate** is presented in the table below. This information is crucial for understanding its behavior in different solvent systems and for designing appropriate experimental conditions.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₆ O ₁₇	[2]
Molecular Weight	620.55 g/mol	[3]
Appearance	White to Off-White Solid / Crystalline Powder	[1][3]
Melting Point	168-171°C	[3]
CAS Number	29202-64-0	[3]

Solubility Profile of Rutinose Heptaacetate

A comprehensive, quantitative solubility profile of **rutinose heptaacetate** in a wide range of solvents is not readily available in the public domain. However, qualitative solubility information has been reported.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility data for **rutinose heptaacetate**.

Solvent	Solubility	Reference
Chloroform	Slightly Soluble	[3]
Methanol	Slightly Soluble	[3]

Inferred Solubility Characteristics

The chemical structure of **rutinose heptaacetate**, a fully acetylated disaccharide, provides insights into its likely solubility behavior. The seven acetyl groups significantly increase the molecule's lipophilicity compared to its parent compound, rutinose. Rutinose itself is reported to be easily soluble in water and soluble in ethanol. The acetylation masks the polar hydroxyl groups of the sugar moieties, which would be expected to decrease its solubility in polar protic solvents like water and increase its solubility in non-polar organic solvents. The qualitative data indicating slight solubility in methanol and chloroform aligns with this expectation.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound such as **rutinose heptaacetate**. This method is based on the widely accepted shake-flask technique.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method (e.g., HPLC-UV, gravimetric analysis).

Materials and Reagents

- **Rutinose Heptaacetate** (of known purity)
- Solvents of interest (e.g., water, ethanol, methanol, chloroform, acetone, dimethyl sulfoxide)
- Analytical standards for quantification

Apparatus

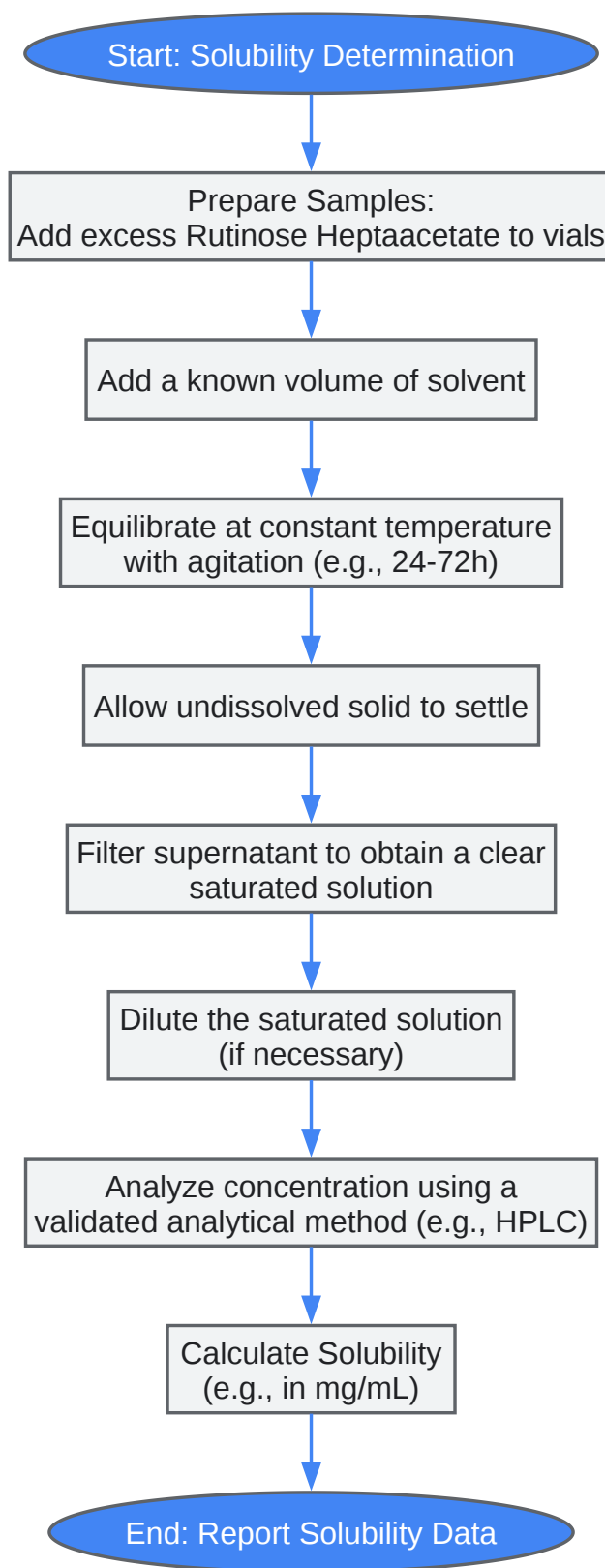
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator
- Syringe filters (e.g., 0.45 μm PTFE or other suitable material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure

- **Sample Preparation:** Add an excess amount of **rutinose heptaacetate** to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
- **Solvent Addition:** Add a known volume of the selected solvent to each vial.
- **Equilibration:** Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.
- **Phase Separation:** After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.
- **Dilution:** If necessary, accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of **rutinose heptaacetate** in the diluted samples using a validated analytical method, such as HPLC-UV.
- **Data Analysis:** Calculate the solubility of **rutinose heptaacetate** in the solvent, taking into account any dilution factors. The results are typically expressed in units such as mg/mL or g/100mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of **rutinose heptaacetate**.



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